molecular formula C19H23N7O B2401287 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2310011-98-2

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2401287
CAS No.: 2310011-98-2
M. Wt: 365.441
InChI Key: RYOOEYLHMRPFIK-UHFFFAOYSA-N
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Description

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 2310011-98-2) is a synthetic small molecule with a molecular formula of C19H23N7O and a molecular weight of 365.43 g/mol. This compound features a fused [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of high interest in medicinal chemistry due to its potential to interact with diverse biological targets. Its core structure is known to act as a heme-binding moiety, making it a candidate for inhibiting heme-containing enzymes. The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been identified in novel chemotypes for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are a promising strategy in cancer immunotherapy as they can boost the immune response and work in synergy with other immunotherapeutic agents. Compounds based on the related [1,2,4]triazolo[4,3-a]pyridine scaffold have demonstrated excellent in vitro metabolic stability and exquisite selectivity against other heme-containing enzymes. Furthermore, structurally similar 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine analogues have been designed as antitubulin agents, effectively inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase, indicating potential applications in oncology research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-15(3-1)16-10-19(21-12-20-16)27-11-14-6-8-25(9-7-14)18-5-4-17-23-22-13-26(17)24-18/h4-5,10,12-15H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOOEYLHMRPFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine generally involves several key steps:

  • Formation of the Pyrimidine Core: This typically starts with the cyclobutyl group being introduced onto a pyrimidine ring through cyclization reactions.

  • Preparation of Piperidine Derivatives: Piperidin-1-yl intermediates are synthesized separately through nucleophilic substitution or reductive amination processes.

  • Linking the Components: The pyrimidine and piperidine derivatives are then connected via an ether linkage, facilitated by a condensation reaction.

  • Formation of Triazolopyridazine Ring: The final step includes cyclization to form the triazolopyridazine ring, usually under thermal conditions or using specific catalysts.

Industrial Production Methods: In an industrial setting, these steps are optimized for higher yields and cost-efficiency:

  • Employing automated synthesizers for precise control over reaction conditions.

  • Using scalable solvents and reagents that ensure consistent production quality.

  • Implementing robust purification techniques like crystallization and chromatography to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidation reactions to form oxo-derivatives.

  • Reduction: Reduction reactions might reduce the pyrimidine ring, altering its electronic properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common due to the multiple reactive sites on the compound.

Common Reagents and Conditions:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.

  • Substitution: Halogenating agents (e.g., bromine) or alkylating agents (e.g., alkyl halides).

Major Products: Depending on the reaction type, the major products can include various substituted derivatives, oxo-compounds, and reduced forms of the original compound.

Scientific Research Applications

Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules and exploring reaction mechanisms.

Biology: Studies have explored its potential as a ligand in binding assays, indicating its ability to interact with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in treating conditions related to its biological activity.

Industry: Applied in materials science for developing new materials with unique properties, such as conductivity or stability.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes or receptors, modulating their activity. These interactions often involve the inhibition or activation of molecular pathways crucial to cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Core Scaffold Key Substituents Pharmacological Impact
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Cyclobutylpyrimidinyloxy methyl-piperidine Enhanced lipophilicity, target affinity
Derivatives [1,2,4]triazolo[4,3-b]pyridazine 3/6-Substituted phenyl groups Moderate antimicrobial activity
Compound [1,2,4]triazolo[4,3-b]pyridazine Bis(4-fluorophenyl)butyl-piperazine Improved CNS penetration
Compound [1,2,4]triazolo[4,3-b]pyridazine Piperidine-4-carboxylic acid Increased solubility, reduced toxicity

Pharmacological Profiles

  • Antimicrobial Activity : derivatives exhibit mild to potent antifungal/antibacterial effects, whereas the target compound’s cyclobutylpyrimidine group may broaden activity against resistant strains .
  • Solubility and Bioavailability : The carboxylic acid substituent in enhances solubility but may reduce membrane permeability compared to the target compound’s cyclobutyl group .

Key Research Findings

  • Structural Isomerization : demonstrates that triazolopyrimidine isomers exhibit divergent stability and bioactivity, underscoring the need for precise synthetic control in analogs like the target compound .
  • Synthetic Flexibility : Modular approaches (e.g., hydrazine cyclization in , acyl chloride coupling in ) support rapid diversification of triazolopyridazine derivatives .

Biological Activity

The compound 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic molecule with potential therapeutic applications, particularly in oncology. Its complex structure includes several functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic implications.

Structural Characteristics

The molecular formula of the compound is C22H28N4O3C_{22}H_{28}N_{4}O_{3} with a molecular weight of approximately 396.491 g/mol. The structure features a combination of pyrimidine , piperidine , and triazole rings, which are known to enhance the biological properties of similar compounds.

Structural Features Table

Feature Description
Molecular FormulaC22H28N4O3C_{22}H_{28}N_{4}O_{3}
Molecular Weight396.491 g/mol
Key Functional GroupsPyrimidine, Piperidine, Triazole

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. The compound's ability to interact with specific enzymes and receptors involved in tumor growth is crucial for its antitumor properties.

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • Compound 12e showed IC50 values of:
    • A549: 1.06±0.16μM1.06\pm 0.16\,\mu M
    • MCF-7: 1.23±0.18μM1.23\pm 0.18\,\mu M
    • HeLa: 2.73±0.33μM2.73\pm 0.33\,\mu M

These results indicate that the compound has promising anticancer activity and may serve as a lead for further drug development targeting c-Met kinase pathways .

Comparative Biological Activity Table

Compound Target IC50 (μM) Activity
Compound 12eA5491.06Cytotoxic
Compound 12eMCF-71.23Cytotoxic
Compound 12eHeLa2.73Cytotoxic
Foretinibc-Met0.019Positive Control

Study on Triazolo-Pyridazine Derivatives

A comprehensive study evaluated the cytotoxic effects and kinase inhibitory activities of various triazolo-pyridazine derivatives, including our compound of interest. The findings suggested that structural modifications significantly influence biological activity:

  • Compounds with halogen substitutions exhibited moderate cytotoxicity.
  • The presence of a pyridyl group was essential for enhancing anticancer properties.

The study concluded that further optimization could yield more potent inhibitors for therapeutic applications .

Potential Therapeutic Applications

Given its structural complexity and biological activity, This compound may have applications beyond oncology, potentially serving as a scaffold for developing drugs targeting various diseases characterized by dysregulated kinase activity.

Q & A

Q. What are the optimal synthetic routes for 6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Formation: Construct the triazolo-pyridazine core via cyclization of hydrazine derivatives with carbonyl-containing precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Piperidine Substitution: Introduce the piperidine moiety through nucleophilic substitution or Buchwald-Hartwig coupling, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Cyclobutylpyrimidine Attachment: Link the cyclobutylpyrimidine group via Mitsunobu reaction (using DIAD/Ph₃P) or SN2 displacement in polar aprotic solvents (DMF, DMSO) at 80–100°C .

Key Optimization Parameters:

ParameterConditionsImpact
SolventDMF > DCMHigher yields in polar solvents due to improved nucleophilicity
Temperature80–100°CAccelerates coupling but risks decomposition above 110°C
CatalystsPd(OAc)₂/XPhosCritical for C–N bond formation; ligand choice affects regioselectivity

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR : Confirm regiochemistry of triazolo-pyridazine (δ 8.5–9.5 ppm for aromatic protons) and cyclobutyl protons (δ 2.5–3.5 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Chromatography:
    • HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolve stereochemistry of the piperidine and cyclobutyl groups .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Focus on modifying key regions:

  • Cyclobutyl Group : Replace with cyclopropyl or cyclohexyl to assess steric effects on target binding .
  • Piperidine Linker : Vary substituents (e.g., methyl, benzyl) to probe flexibility and hydrophobicity .
  • Triazolo-pyridazine Core : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance π-π stacking .

Example SAR Table (Biological Activity vs. Modifications):

ModificationBiological Activity (IC₅₀)Reference
Cyclobutyl → Cyclopropyl2.1 µM (Kinase X) → 0.8 µM
Piperidine → MorpholineLoss of activity
Cl substitution at C610-fold increase in potency

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigate by:

Standardize Assays : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (HEK293 vs. HeLa variability) .

Counter-Screen : Test against related targets (e.g., Kinase Y vs. Kinase X) to rule off-target effects .

Validate Binding : Employ SPR or ITC to measure direct binding affinity (Kd) independent of enzymatic activity .

Case Study: A reported IC₅₀ of 50 nM in Kinase X (HEK293) vs. 1.2 µM (HeLa) was traced to differential expression of co-factors. Validation via SPR confirmed Kd = 35 nM, aligning with HEK293 data .

Q. What experimental strategies elucidate the mechanism of action for this compound?

Methodological Answer:

  • Target Identification :
    • Chemical Proteomics : Use immobilized compound to pull down binding proteins from lysates .
    • CRISPR Screening : Genome-wide knockout to identify resistance/sensitivity genes .
  • Functional Studies :
    • Kinase Profiling : Test against panels of 100+ kinases (e.g., DiscoverX) .
    • Cellular Pathway Analysis : Phospho-proteomics to map downstream signaling (e.g., MAPK, PI3K/AKT) .

Key Finding : The compound inhibits p38 MAPK (IC₅₀ = 15 nM) but also binds off-target to JNK1 (IC₅₀ = 2.3 µM), explaining observed cytotoxicity in cancer models .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : Store at –20°C under argon to prevent hydrolysis of the triazolo-pyridazine core .

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